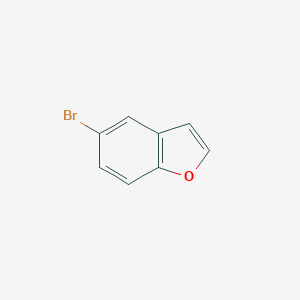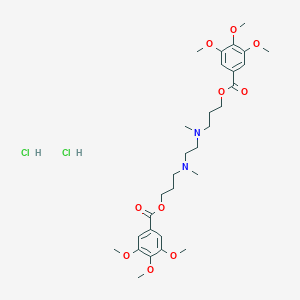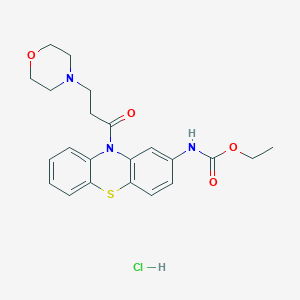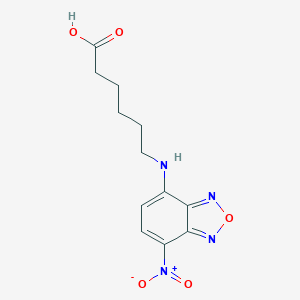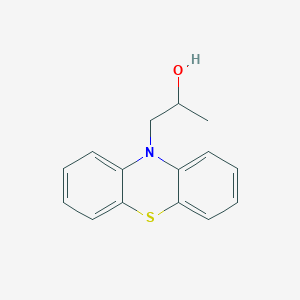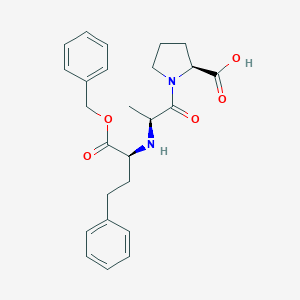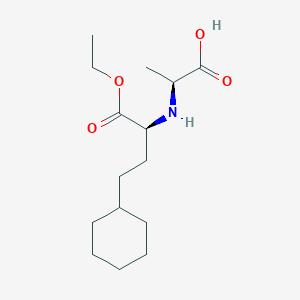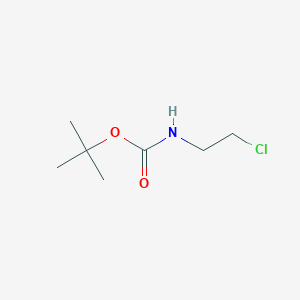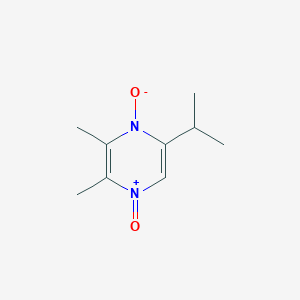
5-Isopropyl-2,3-dimethylpyrazine 1,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-2,3-dimethylpyrazine 1,4-dioxide is a heterocyclic organic compound that has been studied for its potential applications in various fields of science. It is commonly referred to as IPMPD and is a member of the pyrazine family of compounds.
Wirkmechanismus
The exact mechanism of action of IPMPD is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways in cells. It has been shown to inhibit the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
IPMPD has been shown to exhibit a number of biochemical and physiological effects. It has been found to possess antioxidant properties, which can help protect cells from damage caused by free radicals. In addition, it has been found to exhibit antimicrobial properties, which can help prevent the growth of harmful bacteria. It has also been shown to exhibit anti-inflammatory properties, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using IPMPD in lab experiments is its low toxicity. It has been found to be relatively safe for use in vitro and in vivo studies. However, one limitation is that it can be difficult to obtain pure samples of the compound, which can make it challenging to conduct experiments.
Zukünftige Richtungen
There are many potential future directions for the study of IPMPD. One area of interest is its potential use in drug delivery systems. It has been shown to be effective in delivering drugs to specific cells and tissues, which could be useful in the treatment of various diseases. In addition, it has been studied for its potential use in the development of new materials such as polymers and coatings. Further research is needed to fully understand the potential applications of this compound in these areas.
Synthesemethoden
The synthesis of IPMPD involves the reaction of 2,3-dimethylpyrazine with hydrogen peroxide in the presence of a catalyst. The reaction yields the desired product, which can be purified using various methods such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
IPMPD has been studied extensively for its potential applications in various fields of science. It has been found to exhibit antioxidant, antimicrobial, and anti-inflammatory properties. In addition, it has been studied for its potential use in drug delivery systems, as well as in the development of new materials such as polymers and coatings.
Eigenschaften
CAS-Nummer |
143463-83-6 |
|---|---|
Produktname |
5-Isopropyl-2,3-dimethylpyrazine 1,4-dioxide |
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2,3-dimethyl-4-oxido-5-propan-2-ylpyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)9-5-10(12)7(3)8(4)11(9)13/h5-6H,1-4H3 |
InChI-Schlüssel |
LLVAKALUGKCYGB-UHFFFAOYSA-N |
SMILES |
CC1=C([N+](=O)C=C(N1[O-])C(C)C)C |
Kanonische SMILES |
CC1=C([N+](=O)C=C(N1[O-])C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



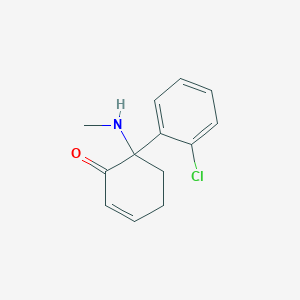

![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)
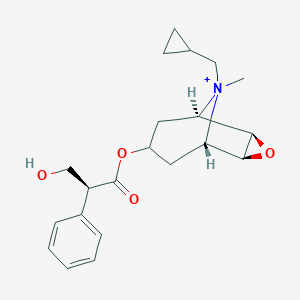
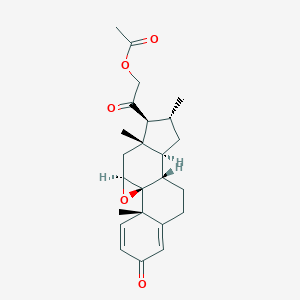
![Methyl (1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130474.png)
